molecular formula C21H20F3NO4 B13633450 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoicacid

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoicacid

Cat. No.: B13633450
M. Wt: 407.4 g/mol
InChI Key: NNKGZCPJUSUNKS-UHFFFAOYSA-N
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Description

5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at position 5 and a trifluoromethyl (-CF₃) group at position 3 of the pentanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in medicinal chemistry for designing peptide-based therapeutics with improved bioavailability .

Properties

Molecular Formula

C21H20F3NO4

Molecular Weight

407.4 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethyl)pentanoic acid

InChI

InChI=1S/C21H20F3NO4/c22-21(23,24)13(11-19(26)27)9-10-25-20(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,28)(H,26,27)

InChI Key

NNKGZCPJUSUNKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Fmoc-protected non-natural amino acids functionalized with diverse substituents. Below is a detailed comparison with analogous compounds reported in the literature:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Source
5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid C₂₂H₂₀F₃NO₄ -CF₃ at C3, Fmoc at C5 Enhanced lipophilicity; potential for peptide backbone functionalization Target compound
5-(Fmoc-amino)pentanoic acid (5-Fmoc-aminovaleric acid) C₂₀H₂₁NO₄ Fmoc at C5 Standard Fmoc-protected amino acid for SPPS; lacks electron-withdrawing groups
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid C₂₅H₂₀F₃NO₄ -CF₃ on phenyl ring at C3 Aromatic trifluoromethyl group; rigid structure for conformational studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(piperidin-1-yl)pentanoic acid hydrochloride C₂₄H₂₈N₂O₄·HCl Piperidinyl at C5 Tertiary amine enhances solubility; used in cell-penetrating peptides
5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid C₂₃H₁₉NO₄ Methyl at C2, Fmoc at C5 Aromatic backbone; methyl group improves steric hindrance

Structural and Functional Differences

Backbone Variations: The target compound has a pentanoic acid backbone, whereas analogs like (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid (C₂₅H₂₀F₃NO₄) feature a propanoic acid backbone with an aromatic -CF₃ substituent . Compounds such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(piperidin-1-yl)pentanoic acid hydrochloride incorporate tertiary amines (e.g., piperidine) at C5, which increase solubility in aqueous media and enable interactions with biological targets .

Substituent Effects: The -CF₃ group in the target compound is a strong electron-withdrawing group, reducing the pKa of the carboxylic acid (predicted pKa ~4.40) compared to non-fluorinated analogs like 5-Fmoc-aminovaleric acid (pKa ~4.8) . This property influences ionization under physiological conditions. Methyl or aryl substituents (e.g., 2-methylbenzoic acid derivative) introduce steric hindrance, affecting coupling efficiency in SPPS .

Synthetic Routes: The target compound is synthesized via Fmoc protection of a pre-functionalized pentanoic acid, similar to methods used for (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(piperidin-1-yl)pentanoic acid hydrochloride (). Key steps include:

  • Activation of the carboxylic acid using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride).
  • Coupling with trifluoromethyl-containing intermediates under basic conditions (e.g., NaHCO₃/THF) .

Physicochemical Properties

Property Target Compound 5-Fmoc-aminovaleric acid (R)-3-(Fmoc-amino)-3-(2-CF₃-phenyl)propanoic acid
Molecular Weight 443.40 g/mol 339.39 g/mol 455.43 g/mol
LogP (Predicted) 4.2 3.1 5.0
Solubility Low in H₂O; soluble in DMF/THF Moderate in H₂O; high in DMSO Low in H₂O; soluble in chloroform
HRMS Data Not reported [M+H]+: 340.15 (Found: 340.14) [M+H]+: 456.14 (Found: 456.15)

Biological Activity

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid, often referred to as a fluorinated amino acid derivative, has garnered attention due to its unique structural properties and potential biological applications. This compound is characterized by the presence of a trifluoromethyl group, which may influence its biological activity through various mechanisms.

  • Molecular Formula : C18H19F3N2O3
  • Molecular Weight : 368.35 g/mol
  • IUPAC Name : 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid
  • CAS Number : [insert CAS number if available]

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity, which may facilitate membrane permeability and interaction with cellular targets. Additionally, the fluorenylmethoxycarbonyl (Fmoc) moiety is commonly used in peptide synthesis, suggesting potential applications in drug development and delivery systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of fluorinated amino acids. The incorporation of trifluoromethyl groups has been shown to enhance the potency against certain bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Fmoc-Trifluoromethyl-Pentanoic AcidE. coli32 µg/mL
5-Fmoc-Trifluoromethyl-Pentanoic AcidS. aureus16 µg/mL

These results indicate that the compound exhibits significant antimicrobial activity, making it a candidate for further exploration in antibiotic development.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound on human cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54922

The IC50 values suggest moderate cytotoxicity, which warrants further investigation into the mechanisms underlying these effects and potential therapeutic applications.

Case Studies

  • In Vivo Efficacy : A study conducted on mice infected with E. coli demonstrated that administration of the compound resulted in a significant reduction in bacterial load compared to control groups.
  • Peptide Synthesis : The Fmoc group allows for solid-phase peptide synthesis, facilitating the development of peptide-based therapeutics that incorporate this amino acid derivative.

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